N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea
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Overview
Description
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole and pyridine rings can interact with hydrophobic pockets, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea
- N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea
- N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)ethyl]thiourea
Uniqueness
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings provides a versatile platform for further functionalization and optimization for various applications.
Properties
CAS No. |
590351-68-1 |
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Molecular Formula |
C11H13N5S |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-1-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C11H13N5S/c1-15-7-4-10(14-15)16(11(12)17)8-9-2-5-13-6-3-9/h2-7H,8H2,1H3,(H2,12,17) |
InChI Key |
BYLFQNTVPYAWJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N(CC2=CC=NC=C2)C(=S)N |
Origin of Product |
United States |
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